18-(Tert-butoxy)-18-oxooctadecanoic acid

Vue d'ensemble

Description

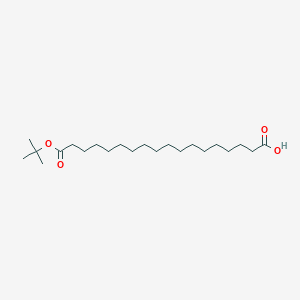

18-(Tert-butoxy)-18-oxooctadecanoic acid is a synthetic organic compound with the molecular formula C22H42O4 It is characterized by the presence of a tert-butoxy group and a ketone functional group attached to an octadecanoic acid backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 18-(tert-butoxy)-18-oxooctadecanoic acid typically involves the esterification of octadecanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and efficiency in large-scale production.

Analyse Des Réactions Chimiques

Carboxylic Acid Activation for Coupling Reactions

The carboxylic acid group undergoes activation to form reactive intermediates, facilitating conjugation with nucleophiles like amines or alcohols. Common activation methods include:

Table 1: Activation Methods and Conditions

Key findings:

- NHS ester formation : Activation with N-hydroxysuccinimide (HOSu) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in dichloromethane (DCM) yields a stable succinimide ester, enabling efficient amide bond formation with amines .

- Racemization suppression : Use of 1-hydroxybenzotriazole (HOBt) with dicyclohexylcarbodiimide (DCC) minimizes racemization during peptide couplings .

Deprotection of the tert-Butyl Ester

The tert-butoxy group serves as a transient protecting group for the carboxylic acid, removable under acidic conditions to regenerate the free acid:

Table 2: Deprotection Conditions

| Reagent | Solvent | Time | Yield | Product | References |

|---|---|---|---|---|---|

| Trifluoroacetic acid | DCM | 2 hr | >90% | Octadecanedioic acid | , |

| HCl (gas) | Dioxane | 4 hr | 85% | Free carboxylic acid |

Key findings:

- TFA-mediated cleavage : Treatment with 90% trifluoroacetic acid (TFA) in water rapidly removes the tert-butyl group without side reactions .

- Scalability : Deprotection is compatible with large-scale processes, as demonstrated in the synthesis of incretin analogs .

Coupling Reactions with Amines and Alcohols

The activated carboxylic acid derivatives react with nucleophiles to form amides or esters:

Table 3: Representative Coupling Reactions

| Nucleophile | Activated Form | Solvent | Base | Product Type | References |

|---|---|---|---|---|---|

| Primary amine | NHS ester | DMF | DIEA | Amide-linked peptide | , |

| Hydroxyl group | HOBt ester | THF | NaHCO₃ | Ester-functionalized PEG | , |

Key findings:

- Amide bond formation : Coupling with lysine residues in peptide chains occurs efficiently using NHS esters in dimethylformamide (DMF) with N,N-diisopropylethylamine (DIEA) as a base .

- Surface modification : The carboxylic acid reacts with hydroxylated materials (e.g., silica nanoparticles) to create ester-linked coatings .

Stability and Reaction Optimization

Applications De Recherche Scientifique

Therapeutic Applications

1. Semaglutide Intermediate

One of the primary applications of 18-(tert-butoxy)-18-oxooctadecanoic acid is as an intermediate in the synthesis of Semaglutide, a medication used for the treatment of Type 2 diabetes. Semaglutide is a GLP-1 receptor agonist that helps regulate blood sugar levels and promotes weight loss in patients with diabetes .

2. Drug Development

The compound's ability to modify surface properties and create new chemical derivatives makes it valuable in drug formulation and development. Its protective tert-butoxy group can stabilize reactive intermediates during synthesis, facilitating the development of novel therapeutic agents .

Material Science Applications

1. Surface Modification

Due to its carboxylic acid functionality, this compound can be utilized to modify the surface properties of materials. This is particularly relevant in creating coatings that enhance adhesion, hydrophobicity, or biocompatibility in various industrial applications .

2. Polymer Chemistry

The compound can also serve as a building block for polymers or copolymers, contributing to materials with tailored properties for specific applications such as drug delivery systems or biodegradable plastics .

Case Study 1: Semaglutide Synthesis

In a study published by K. W. Gillman et al., the use of this compound as an intermediate in the synthesis of Semaglutide was highlighted. The researchers demonstrated that incorporating this compound improved yield and purity in the final product, showcasing its importance in pharmaceutical manufacturing .

Case Study 2: Surface Modification Techniques

A research project focused on using fatty acid derivatives for surface modification reported successful applications of this compound in enhancing the hydrophobicity of polymer surfaces. The study found that treatments with this compound significantly increased water contact angles, indicating improved water resistance .

Mécanisme D'action

The mechanism of action of 18-(tert-butoxy)-18-oxooctadecanoic acid involves its interaction with molecular targets and pathways within biological systems. The tert-butoxy group and ketone functional group play key roles in its reactivity and interactions. The compound may act as a ligand for specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

16-(Tert-butoxy)-16-oxohexadecanoic acid: Similar structure with a shorter carbon chain.

Fmoc-D-Glu-O-t-Bu: Contains a tert-butoxy group and is used in peptide synthesis.

Lacidipine: Contains a tert-butoxy group and is used as a pharmaceutical compound.

Uniqueness: 18-(Tert-butoxy)-18-oxooctadecanoic acid is unique due to its specific combination of a long carbon chain, tert-butoxy group, and ketone functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Activité Biologique

18-(Tert-butoxy)-18-oxooctadecanoic acid (CAS: 843666-40-0) is a fatty acid derivative that has garnered attention for its potential applications in pharmaceutical development, particularly in the design of long-acting peptide analogs. This compound features a tert-butoxy group, an oxo group, and a carboxylic acid group, which contribute to its biochemical properties and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

The structural composition of this compound includes:

- Oxo Group : A carbonyl group that may enhance reactivity.

- Tert-butoxy Group : Commonly used as a protecting group that improves stability and solubility.

- Carboxylic Acid Group : Facilitates interactions with other molecules and can modify surface properties.

These functional groups enable the compound to serve as an intermediate in synthesizing more complex molecules, such as GLP-1 analogs used for glycemic control in diabetes management .

The biological activity of this compound is primarily linked to its role as a synthetic intermediate in the preparation of peptide analogs. It is notably involved in:

- GLP-1 Analog Synthesis : The compound is utilized to engineer potent exendin-4 based GLP-1 analogs for microstructure-based transdermal delivery systems aimed at glycemic control .

- Pharmacokinetics : Modifications with this fatty acid derivative are designed to extend the half-life of peptides by enhancing their stability and reducing renal clearance. For example, studies have shown that acylation with fatty acids can significantly prolong the pharmacokinetic profiles of peptides like PYY3–36 .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Case Studies

Several studies highlight the efficacy and applications of this compound and its derivatives:

Propriétés

IUPAC Name |

18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O4/c1-22(2,3)26-21(25)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20(23)24/h4-19H2,1-3H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDUQJXKBWRNMKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650738 | |

| Record name | 18-tert-Butoxy-18-oxooctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

843666-40-0 | |

| Record name | 18-tert-Butoxy-18-oxooctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18-(tert-butoxy)-18-oxooctadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.